molecular formula C₂₇H₃₃ClO₁₂ B1160823 Dapagliflozin 2-O-β-D-Glucuronide

Dapagliflozin 2-O-β-D-Glucuronide

Número de catálogo: B1160823
Peso molecular: 585
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dapagliflozin 2-O-β-D-Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃ClO₁₂ and its molecular weight is 585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Dapagliflozin functions primarily by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By blocking this transporter, dapagliflozin increases urinary glucose excretion, leading to reduced plasma glucose levels without the risk of hypoglycemia, as its mechanism is independent of insulin secretion . The glucuronidation process enhances the solubility and excretion of dapagliflozin metabolites, including dapagliflozin 2-O-β-D-Glucuronide, thus influencing its pharmacokinetic profile.

Type 2 Diabetes Mellitus Management

Dapagliflozin is indicated for improving glycemic control in adults with type 2 diabetes mellitus. Clinical studies have demonstrated its efficacy as both a monotherapy and an adjunct therapy with other antihyperglycemic agents .

Study TypeFindings
Phase 3 TrialsDapagliflozin significantly reduced HbA1c levels compared to placebo, with reductions ranging from 0.5% to 0.7% .
Meta-AnalysisDapagliflozin showed comparable efficacy to other SGLT2 inhibitors in lowering blood glucose levels and body weight .

Cardiovascular and Renal Benefits

Recent studies indicate that dapagliflozin may provide cardiovascular protection and renal benefits for patients with type 2 diabetes and chronic kidney disease. It has been associated with reduced risks of heart failure hospitalization and progression of renal disease .

OutcomeEffect
Heart FailureReduced incidence of heart failure events in patients treated with dapagliflozin compared to placebo .
Renal FunctionSlowed progression of chronic kidney disease as evidenced by sustained eGFR levels in clinical trials .

Safety Profile

The safety profile of dapagliflozin is generally favorable, with common adverse effects including urinary tract infections and genital mycotic infections. However, it has a low incidence of hypoglycemia due to its insulin-independent mechanism .

Case Studies

Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with type 2 diabetes demonstrated that dapagliflozin effectively improved glycemic control while maintaining safety. The study highlighted significant reductions in HbA1c levels without notable side effects related to hypoglycemia or weight gain .

Case Study 2: Cardiovascular Outcomes
In a cohort study focusing on patients with cardiovascular disease, dapagliflozin was shown to significantly reduce the risk of cardiovascular death and hospitalization for heart failure compared to standard care treatments .

Propiedades

Fórmula molecular

C₂₇H₃₃ClO₁₂

Peso molecular

585

Sinónimos

(2S,3S,4S,5R,6R)-6-(((2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.